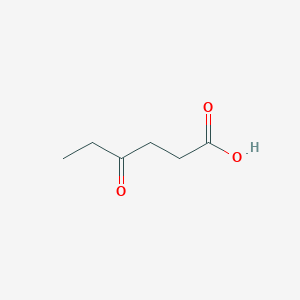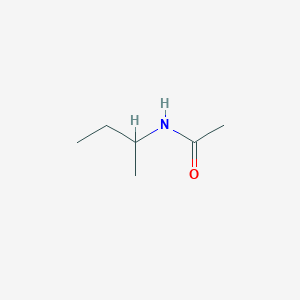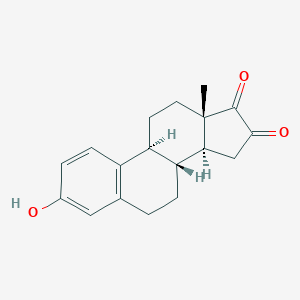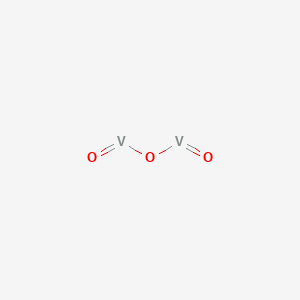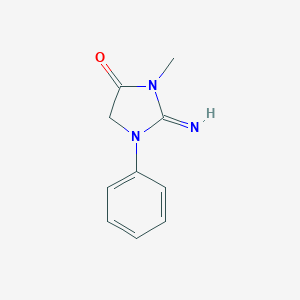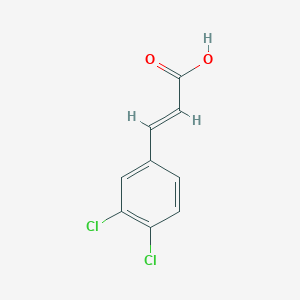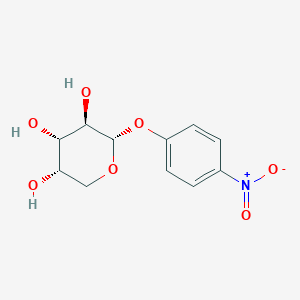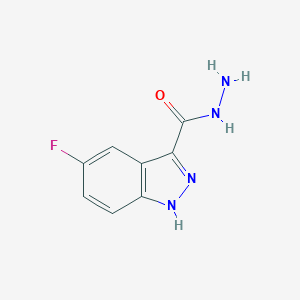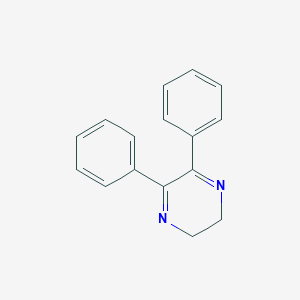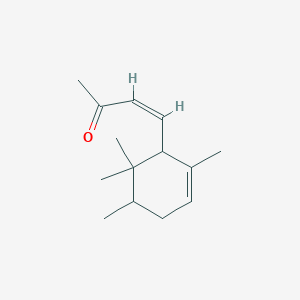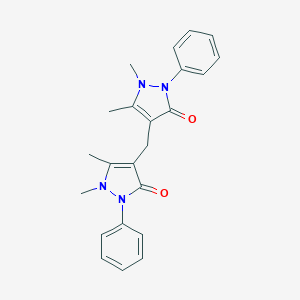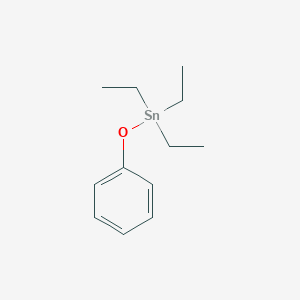
Stannane, phenoxytriethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, phenoxytriethyl-, also known as Ph3SnOEt3, is an organotin compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it an excellent candidate for use in organic synthesis and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Stannane, phenoxytriethyl- is not fully understood, but it is believed to act as a Lewis acid in various chemical reactions. The tin atom in Stannane, phenoxytriethyl- has a vacant orbital that can accept a pair of electrons from a nucleophile, making it an excellent candidate for use as a catalyst. It can also act as a nucleophile in certain reactions, such as the cleavage of ethers.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Stannane, phenoxytriethyl-. However, it has been shown to have low toxicity and is not considered to be a significant health hazard. It is not known to have any specific biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stannane, phenoxytriethyl- has several advantages for use in lab experiments, including its high yield synthesis method, low toxicity, and versatility in various chemical reactions. However, it also has limitations, such as its sensitivity to moisture and air, which can cause it to degrade. It is also not suitable for use in certain reactions, such as those involving strong acids or bases.
Direcciones Futuras
There are several future directions for the use of Stannane, phenoxytriethyl- in scientific research. One potential area is in the synthesis of new organic compounds, such as pharmaceuticals and agrochemicals. It can also be used in the development of new catalysts for various chemical reactions. Additionally, it may have applications in the field of nanotechnology, such as in the synthesis of new nanoparticles and materials.
Conclusion:
In conclusion, Stannane, phenoxytriethyl- is a versatile compound that has significant potential in various scientific research applications. Its unique structure and properties make it an excellent candidate for use in organic synthesis, catalysis, and material science. While there is limited research on its biochemical and physiological effects, it is not considered to be a significant health hazard. As research continues, it is likely that Stannane, phenoxytriethyl- will continue to have a significant impact in various scientific fields.
Métodos De Síntesis
The synthesis of Stannane, phenoxytriethyl- can be achieved by reacting Ph3SnCl with sodium ethoxide in ethanol. The reaction produces Stannane, phenoxytriethyl- and sodium chloride as a byproduct. This method has been widely used in the synthesis of Stannane, phenoxytriethyl- due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
Stannane, phenoxytriethyl- has been used in various scientific research applications, including organic synthesis, catalysis, and material science. It has been used as a reagent in the synthesis of various organic compounds, such as esters, amides, and ketones. It has also been used as a catalyst in various reactions, such as the esterification of carboxylic acids and the cleavage of ethers. In material science, Stannane, phenoxytriethyl- has been used in the synthesis of nanoparticles and thin films.
Propiedades
Número CAS |
1529-30-2 |
|---|---|
Fórmula molecular |
C12H20OSn |
Peso molecular |
299 g/mol |
Nombre IUPAC |
triethyl(phenoxy)stannane |
InChI |
InChI=1S/C6H6O.3C2H5.Sn/c7-6-4-2-1-3-5-6;3*1-2;/h1-5,7H;3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
JNLJTPIVUFSZCN-UHFFFAOYSA-M |
SMILES |
CC[Sn](CC)(CC)OC1=CC=CC=C1 |
SMILES canónico |
CC[Sn](CC)(CC)OC1=CC=CC=C1 |
Otros números CAS |
1529-30-2 |
Sinónimos |
Triethylphenoxystannane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



